molecular formula C4H7BF3KO2 B1457924 Potassium (2-acetoxyethyl)trifluoroborate CAS No. 1408168-77-3

Potassium (2-acetoxyethyl)trifluoroborate

Cat. No.: B1457924
CAS No.: 1408168-77-3
M. Wt: 194 g/mol
InChI Key: BWXOSUAJRCOQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2-acetoxyethyl)trifluoroborate is an organoboron compound with the molecular formula C4H7BF3KO2. It is a member of the trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis and medicinal chemistry due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-acetoxyethyl)trifluoroborate can be synthesized through the reaction of 2-acetoxyethylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as trifluoroborates are sensitive to hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under inert conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-acetoxyethyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.

Major Products

The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution yields various substituted organic molecules .

Scientific Research Applications

Potassium (2-acetoxyethyl)trifluoroborate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-acetoxyethyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura couplingThe molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (acetoxymethyl)trifluoroborate
  • Potassium (2-acetoxypropyl)trifluoroborate
  • Potassium (2-acetoxybutyl)trifluoroborate

Uniqueness

Potassium (2-acetoxyethyl)trifluoroborate is unique due to its specific reactivity and stability. Compared to other trifluoroborates, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

potassium;2-acetyloxyethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXOSUAJRCOQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408168-77-3
Record name Borate(1-), [2-(acetyloxy)ethyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408168-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (2-acetoxyethyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (2-acetoxyethyl)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (2-acetoxyethyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (2-acetoxyethyl)trifluoroborate
Reactant of Route 5
Potassium (2-acetoxyethyl)trifluoroborate
Reactant of Route 6
Potassium (2-acetoxyethyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.